Methyl 4-(furan-2-yl)-4-oxobut-2-enoate

Description

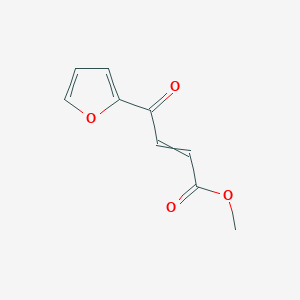

Structure

2D Structure

Properties

CAS No. |

908240-40-4 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

methyl 4-(furan-2-yl)-4-oxobut-2-enoate |

InChI |

InChI=1S/C9H8O4/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-6H,1H3 |

InChI Key |

LUQNGLDRJGMLJO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Furan 2 Yl 4 Oxobut 2 Enoate and Its Analogues

Precursor-Based Synthetic Strategies

A primary route to Methyl 4-(furan-2-yl)-4-oxobut-2-enoate involves the construction of a suitable precursor, which is then converted to the final product. Key among these methods are condensation reactions that build the core carbon skeleton.

Condensation Reactions Involving Furan-2-yl Ketones and Oxalate (B1200264) Esters

The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, provides a direct pathway to the β-ketoester core of the target molecule's precursors. Specifically, a mixed Claisen condensation between a furan-2-yl ketone, such as 2-acetylfuran (B1664036), and an oxalate ester, like diethyl oxalate, is a strategic approach. libretexts.orglibretexts.org In this reaction, the ester lacking α-hydrogens, diethyl oxalate, can only function as the electrophilic acceptor. openstax.orguwindsor.ca The ketone, possessing acidic α-protons, serves as the nucleophilic donor after deprotonation by a suitable base.

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which matches the alcohol portion of the ester to prevent transesterification. libretexts.org The enolate of 2-acetylfuran attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the corresponding ethyl 4-(furan-2-yl)-2,4-dioxobutanoate. This diketoester is a direct precursor to the aroylpyruvic acid scaffold discussed in the next section.

Table 1: Key Components in Mixed Claisen Condensation

| Reactant (Donor) | Reactant (Acceptor) | Base | Product Type |

| 2-Acetylfuran | Diethyl Oxalate | Sodium Ethoxide | β-diketoester |

| Methyl 2-furyl ketone | Dimethyl Oxalate | Sodium Methoxide | β-diketoester |

Modifications and Optimization of Established Procedures

Several modifications can be implemented to optimize the Claisen condensation for the synthesis of furan-based diketoesters. The choice of base is critical; while alkoxides are traditional, the use of stronger, non-nucleophilic bases like sodium hydride (NaH) can be advantageous. libretexts.org NaH can lead to a more complete and irreversible deprotonation of the ketone, potentially improving yields and reducing side reactions.

Solvent choice and reaction temperature also play a crucial role in controlling the reaction outcome. Anhydrous conditions are essential to prevent hydrolysis of the esters and the base. The reaction is often initiated at a low temperature and then allowed to warm to room temperature or gently heated to drive the condensation to completion. Post-reaction workup involving careful neutralization with aqueous acid is necessary to protonate the resulting enolate and isolate the β-ketoester product. libretexts.org

Derivatization from Aroylpyruvic Acid Scaffolds

Aroylpyruvic acids, such as 4-(furan-2-yl)-2,4-dioxobutanoic acid, are versatile intermediates that can be readily derivatized to afford the target compound. researchgate.netchimicatechnoacta.ruurfu.ru These scaffolds contain multiple functional groups—a carboxylic acid, a ketone, and a β-dicarbonyl system that can exist in keto-enol tautomeric forms—offering several handles for chemical modification.

Esterification and Transesterification Approaches

The most direct derivatization of 4-(furan-2-yl)-2,4-dioxobutanoic acid to obtain this compound involves esterification of the carboxylic acid moiety. Standard esterification methods, such as Fischer-Speier esterification, can be employed. This typically involves reacting the aroylpyruvic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong mineral acid, like sulfuric acid or hydrochloric acid.

Alternatively, for substrates sensitive to strong acids, milder esterification conditions can be used. These include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an N-hydroxysuccinimide ester, followed by reaction with methanol. sigmaaldrich.com Transesterification is also a viable option if a different ester of the aroylpyruvic acid is already available.

Chemo- and Regioselective Functionalization

The aroylpyruvic acid scaffold presents opportunities for selective functionalization, which is crucial for synthesizing analogues. The presence of two distinct carbonyl groups (the furanoyl ketone and the pyruvate (B1213749) ketone) allows for potential regioselective reactions. For instance, the pyruvate ketone is generally more electrophilic and more sterically accessible than the furanoyl ketone, which could allow for selective protection or reaction at this site.

Furthermore, the enolizable β-dicarbonyl system can be selectively alkylated or acylated at the central carbon atom under appropriate basic conditions. The furan (B31954) ring itself can also be a site for functionalization, although this typically requires harsher conditions that might interfere with the side chain. The ability to control the reactivity at these different sites is key to generating a diverse library of analogues from a common aroylpyruvic acid precursor. nih.gov

Olefin Metathesis-Based Approaches for Stereoselective Formation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity. A plausible, albeit not yet explicitly documented, strategy for the synthesis of this compound would involve a cross-metathesis reaction.

This approach would likely involve the reaction of a simple furan-containing olefin, such as 1-(furan-2-yl)ethan-1-one protected as a ketal which also bears a terminal alkene, with an α,β-unsaturated ester like methyl acrylate (B77674). The choice of a suitable ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would be critical to ensure high conversion and, importantly, to control the stereochemistry of the newly formed double bond, favoring the thermodynamically more stable E-isomer. Subsequent deprotection of the ketal would yield the target compound.

Table 2: Proposed Olefin Metathesis Strategy

| Olefin Partner 1 | Olefin Partner 2 | Catalyst | Potential Product (after deprotection) |

| Vinyl furan-2-yl ketone (or protected form) | Methyl acrylate | Grubbs or Hoveyda-Grubbs Catalyst | Methyl (E)-4-(furan-2-yl)-4-oxobut-2-enoate |

This methodology offers a modular and convergent approach, allowing for variations in both the furan-containing component and the acrylate partner to readily access a range of analogues.

Cross-Coupling Strategies for Structural Diversification

The structural framework of furan-containing compounds like this compound offers multiple sites for functionalization, making cross-coupling reactions a powerful tool for diversification. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the furan ring and its side chains.

Palladium and copper co-catalyzed reactions are particularly prominent in the synthesis of substituted furans. organic-chemistry.org For instance, a mild and efficient method involves the cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes to produce conjugated enyne acetates, which serve as intermediates for 2,5-disubstituted 3-iodofurans. organic-chemistry.org This strategy highlights the utility of dual catalytic systems in constructing complex furan derivatives.

Further diversification can be achieved through various catalytic annulation reactions. A regioselective, copper(II)-catalyzed intermolecular annulation of aryl ketones with a broad range of aromatic olefins under ambient air provides a direct route to multisubstituted furan derivatives in good yields. organic-chemistry.org Similarly, a copper-mediated annulation between alkyl ketones and β-nitrostyrenes also yields multisubstituted furans regioselectively. organic-chemistry.org

While not a cross-coupling reaction in the traditional sense, the Horner-Wadsworth-Emmons (HWE) olefination is a critical method for constructing the α,β-unsaturated ester moiety found in the target compound. This reaction is used to convert 5-hydroxymethylfurfural (B1680220) (5-HMF), a key bio-derived platform chemical, into analogues of this compound by reacting the aldehyde group to form the trans-alkene of the enoate system. nih.gov

Other synthetic transformations that contribute to structural diversity include the Mistunobu reaction for aryl-alkyl ether formation from 5-HMF and Grignard reactions to introduce ethenyl or ethynyl (B1212043) groups, which can then be further modified. nih.gov

Table 1: Selected Catalytic Strategies for Furan Diversification

| Reaction Type | Catalytic System | Starting Materials Example | Product Type |

| Cross-Coupling | Palladium/Copper | (Z)-β-bromoenol acetates, Terminal alkynes | 2,5-Disubstituted 3-iodofurans |

| Annulation | Copper(II) | Aryl ketones, Aromatic olefins | Multisubstituted furans |

| Annulation | Copper | Alkyl ketones, β-nitrostyrenes | Multisubstituted furans |

| Olefination (HWE) | Base (e.g., DBU), Phosphonate reagent | 5-Hydroxymethylfurfural (5-HMF) | Methyl (E)-3-(5-(hydroxymethyl)furan-2-yl)acrylate |

Considerations for Atom Economy and Green Chemistry Principles in Synthesis

The synthesis of furan derivatives is increasingly guided by the principles of green chemistry, with a strong emphasis on atom economy. jocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy minimize waste, aligning with the core tenets of sustainability. jocpr.com

Cycloaddition reactions are exemplary in their pursuit of perfect atom economy. For example, the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes can generate furan derivatives where all atoms from the reactants are utilized in the formation of the product. mdpi.comnih.gov Similarly, atom-economic approaches to α-(hetero)aryl-substituted furans have been developed using [2+2+2] and [4+2] cycloaddition protocols with renewable furanic platform chemicals. researchgate.net Some synthetic routes to furans are designed to be fully atom-economic, producing no byproducts. organic-chemistry.org

Utilization of Sustainable Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF) are being replaced by greener alternatives derived from renewable resources. rsc.org

2-Methyltetrahydrofuran (2-MeTHF) stands out as a prominent green solvent that can be produced from biomass. rsc.org It serves as an effective, environmentally friendly alternative to THF in many applications, including organometallic reactions. sigmaaldrich.com Another sustainable option is Cyclopentyl methyl ether (CPME), which offers advantages such as a higher boiling point (allowing for higher reaction temperatures), resistance to peroxide formation, and easier separation from water, which reduces the waste stream. sigmaaldrich.com Pinacolone has also been demonstrated as a superior solvent for the enzymatic synthesis of furan-based polyesters, achieving higher conversions at lower temperatures compared to traditional methods. rsc.org

In addition to bio-based solvents, research is exploring alternative reaction media to minimize solvent use altogether. This includes multiphasic systems, such as water-organic solvent pairs, and the use of ionic liquids, which can act as both solvent and catalyst in the conversion of carbohydrates to furan derivatives. nih.govfrontiersin.org The development of solvent-free reaction conditions remains a key goal in green chemistry.

Table 2: Comparison of Traditional and Sustainable Solvents for Furan Chemistry

| Solvent | Type | Source | Boiling Point (°C) | Key Advantages/Disadvantages |

| Toluene | Traditional | Fossil Fuel | 111 | Effective, but toxic and non-renewable |

| Tetrahydrofuran (THF) | Traditional | Fossil Fuel | 66 | Widely used, but forms peroxides, lower boiling point |

| 2-Methyltetrahydrofuran (2-MeTHF) | Sustainable | Biomass (e.g., corncobs) | ~80 | Renewable source, good alternative to THF |

| Cyclopentyl methyl ether (CPME) | Sustainable | Chemical Synthesis | 106 | Resists peroxide formation, higher boiling point, easy recovery |

| Pinacolone | Sustainable | Chemical Synthesis | 106 | Effective for enzymatic polymerizations at lower temperatures |

Heterogeneous and Homogeneous Catalysis Development in Synthetic Routes

Catalysis is fundamental to the efficient and selective synthesis of furan derivatives. Both homogeneous and heterogeneous catalysts play crucial roles, with a growing emphasis on developing robust, recyclable, and environmentally benign systems. rsc.org

Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for the transformation of furanics into valuable chemicals and fuels. dtu.dk These systems are often based on transition metal complexes and are effective for a range of reactions including hydrogenation, oxidation, esterification, and amination. dtu.dk While they can offer high selectivity and activity under mild conditions, a major drawback is the often-difficult separation of the catalyst from the product mixture. rsc.orgdtu.dk However, the atom economy for reactions like hydrogenation and hydrodeoxygenation (HDO) using homogeneous catalysts can be exceptionally high, with water being the only byproduct. dtu.dk

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation and recycling—a key advantage for sustainable industrial processes. researchgate.net Solid acid catalysts, such as zeolites, cation exchange resins, and sulfonated metal oxides, are extensively used for the dehydration of carbohydrates into platform molecules like furfural (B47365) and 5-HMF. researchgate.net

Supported metal catalysts are also vital. For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to effectively catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org Bifunctional catalysts, such as palladium encapsulated within a zeolite framework (Pd@PHZSM-5), have demonstrated enhanced activity and selectivity in the conversion of furan derivatives. researchgate.net Polyoxometalates (POMs) represent a versatile class of catalysts that can be employed in either homogeneous or heterogeneous systems for biomass valorization due to their tunable acidic and redox properties. nih.gov The development of these solid catalysts is crucial for creating feasible and sustainable processes for the production and upgrading of furan-based chemicals. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Patterns

Electrophilic and Nucleophilic Character of the α,β-Unsaturated Ketone and Ester Moieties

The core structure of Methyl 4-(furan-2-yl)-4-oxobut-2-enoate features an extended π-system, which results in multiple electrophilic sites. The α,β-unsaturated ketone is a classic Michael acceptor, susceptible to nucleophilic attack at several positions. wikipedia.org Resonance delocalization of the π-electrons creates partial positive charges on both the carbonyl carbon (C-4) and the β-carbon (C-2) of the butenoate chain. wikipedia.orgrsc.org

1,2-Addition vs. 1,4-Addition: Nucleophilic attack can occur either directly at the carbonyl carbon (C-4, a "1,2-addition") or at the β-carbon (C-2, a "1,4-addition" or conjugate addition). wikipedia.orgmasterorganicchemistry.com The reaction pathway is often determined by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor the kinetically controlled 1,2-addition. In contrast, "soft" nucleophiles, like enolates, amines, and thiols, preferentially undergo the thermodynamically more stable 1,4-conjugate addition, a process known as the Michael reaction. masterorganicchemistry.comlibretexts.org

While the molecule is predominantly electrophilic, it also possesses nucleophilic character. The furan (B31954) ring is an electron-rich heterocycle and can participate in electrophilic aromatic substitution reactions, although its aromaticity and reactivity are lower than that of benzene. youtube.com Furthermore, under basic conditions, deprotonation alpha to the ester group can generate an enolate, which is a potent nucleophile.

Stereochemical Dynamics and Isomerism in But-2-enoate Systems

The stereochemistry of the but-2-enoate double bond is a critical factor in the reactivity and conformational preferences of the molecule.

This compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis), with the (E)-isomer generally being the more thermodynamically stable due to reduced steric hindrance. The interconversion between these isomers, or Z/E isomerization, can occur under thermal or photochemical conditions, or through acid or base catalysis.

The geometry of the double bond has a profound influence on the molecule's reactivity, particularly in cycloaddition reactions where precise orbital alignment is required. The stereochemistry of the dienophile is typically retained in the product of a Diels-Alder reaction. Therefore, the (E) and (Z) isomers will lead to diastereomerically different products. In Michael additions, the accessibility of the β-carbon can also be affected by the stereoisomer, potentially influencing reaction rates. Research on related γ,δ-unsaturated β-keto esters has shown that they can be synthesized exclusively as the E-isomer, with no trace of the Z-isomer detected. nih.gov

Conformational flexibility in this compound arises from rotation around several single bonds. The two most significant are the C2-C3 bond (defining the s-cis and s-trans conformations of the enone) and the bond connecting the furan ring to the carbonyl group.

For α,β-unsaturated ketones and esters, two planar conformations, s-trans and s-cis, are typically considered. rsc.orgacs.org

s-trans: The C=C and C=O bonds are anti-periplanar. This is often the more stable conformation due to lower steric repulsion.

s-cis: The C=C and C=O bonds are syn-periplanar. This conformation can be necessary for certain reactions, such as some Diels-Alder cycloadditions.

The energy barrier to rotation around the C2-C3 bond is significant enough that these conformers can have distinct reactivities. The preference for s-cis or s-trans depends on the substitution pattern. rsc.org Similarly, rotation around the furan-carbonyl bond is influenced by steric and electronic effects, seeking to maximize π-orbital overlap while minimizing steric clash between the furan protons and the rest of the molecule.

Michael Addition Reactions: Regioselectivity and Diastereoselectivity

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds. libretexts.org For this compound, this reaction involves the addition of a soft nucleophile to the β-carbon (C-2) of the butenoate system. This reaction is highly regioselective, yielding the 1,4-adduct. masterorganicchemistry.comlibretexts.org

The reaction proceeds via the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. masterorganicchemistry.com Subsequent protonation yields the final 1,5-dicarbonyl product. A wide array of nucleophiles can be employed, including stabilized carbanions (from malonic esters, β-keto esters), organocuprates, amines, and thiols. libretexts.org

Table 1: Representative Michael Addition Reactions on α,β-Unsaturated Keto-Ester Systems

| Nucleophile (Michael Donor) | Product Type | Typical Selectivity | Reference |

| Diethyl Malonate Enolate | 1,5-Dicarbonyl Compound | High Regioselectivity for 1,4-Addition | libretexts.org |

| Thiolates (e.g., R-S⁻) | β-Thioether Compound | High Regioselectivity for 1,4-Addition | masterorganicchemistry.com |

| Amines (e.g., R₂NH) | β-Amino Compound | High Regioselectivity for 1,4-Addition | masterorganicchemistry.com |

| Gilman Reagents (R₂CuLi) | β-Alkylated Compound | High Regioselectivity for 1,4-Addition | nih.gov |

| Chiral Lithium Amides | Chiral 1,5-Dicarbonyl Compound | High Diastereo- and Enantioselectivity | acs.org |

Cycloaddition Reactions and Pericyclic Transformations

The conjugated system of this compound allows it to participate in pericyclic reactions, most notably cycloadditions. The molecule possesses both a potential diene (the furan ring) and a dienophile (the α,β-unsaturated system), creating possibilities for complex transformations.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. nih.govreddit.com Furan itself is an electron-rich diene and readily reacts with strong dienophiles like maleic anhydride. rsc.orgnih.gov However, the reactivity of the furan ring as a diene is diminished by the presence of the electron-withdrawing 2-acyl group in this compound. rsc.orgrsc.org

Conversely, this electron-withdrawing group activates the α,β-unsaturated double bond, making it a competent dienophile. Therefore, this compound is expected to act as the dienophile in Diels-Alder reactions with electron-rich dienes. nih.gov While furan itself can serve as a dienophile in rare cases, the butenoate moiety is a much more conventional and reactive 2π component for cycloaddition. nih.gov The reaction of β,γ-unsaturated α-ketoesters in catalytic asymmetric [4+2] cycloadditions has been documented, where the electron-deficient C=C double bond serves as the dienophile. nih.gov

Table 2: Predicted Diels-Alder Reactivity as a Dienophile

| Diene | Product Type | Expected Reactivity | Reference |

| Cyclopentadiene | Bicyclic Ketone | High | nih.gov |

| 1,3-Butadiene | Cyclohexene Derivative | Moderate to High | nih.gov |

| Isoprene | Substituted Cyclohexene | Moderate to High | nih.gov |

| 2,3-Dimethyl-1,3-butadiene | Highly Substituted Cyclohexene | High | nih.gov |

| Danishefsky's Diene | Functionalized Cyclohexenone | High | N/A |

1,3-Dipolar Cycloadditions

The electron-deficient alkene moiety in this compound makes it a competent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. The α,β-unsaturated system of the compound can react with various 1,3-dipoles, including nitrile imines and carbonyl ylides.

Nitrile imines, typically generated in situ, can undergo cycloaddition with the double bond of this compound to yield pyrazoline derivatives. chim.it The regioselectivity of this reaction is influenced by both electronic and steric factors of the reactants. chim.it Similarly, carbonyl ylides can react to form tetrahydrofuran (B95107) derivatives. ubc.ca The stereoselectivity of these cycloadditions, particularly the diastereoselectivity, is a key aspect of their synthetic utility and is often investigated to control the spatial arrangement of the newly formed stereocenters. chemrxiv.org

Transformations Involving the Furan Moiety

The furan ring in this compound is susceptible to various transformations, including ring-opening reactions and electrophilic aromatic substitution, which further expand its synthetic utility.

Furan Ring-Opening Reactions and Subsequent Transformations

The furan nucleus can undergo ring-opening through oxidative cleavage, providing access to highly functionalized linear molecules. organicreactions.orgresearchgate.net This transformation is a valuable synthetic strategy as the furan can be considered a masked 1,4-dicarbonyl compound. organicreactions.org Oxidative cleavage can be achieved using various oxidizing agents, leading to the formation of dicarbonyl compounds that can be further manipulated. organicreactions.orgresearchgate.net For instance, the oxidation of furfuryl alcohols, a reaction known as the Achmatowicz reaction, is a well-established method for synthesizing pyranones and other valuable heterocyclic structures. organicreactions.org

Acid-catalyzed ring-opening is another important transformation of furan derivatives. rsc.org In the presence of acid, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound, which can then undergo subsequent intramolecular reactions. mdpi.commsu.edu The specific conditions and the nature of the substituents on the furan ring significantly influence the outcome of these reactions. rsc.org

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions, predominantly at the C5 position due to the directing effect of the oxygen atom and the deactivating effect of the 2-acyl group. Common electrophilic substitution reactions include formylation, such as in the Vilsmeier-Haack reaction. organic-chemistry.orgthieme-connect.dewikipedia.orgthieme-connect.de This reaction introduces a formyl group onto the furan ring, providing a handle for further functionalization. thieme-connect.demdpi.commdpi.com The Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide, acts as the electrophile in this transformation. wikipedia.org

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of the reactions involving this compound. DFT calculations provide valuable insights into the electronic structure of reactants, transition states, and products, helping to rationalize and predict reactivity and selectivity. rsc.orgresearchgate.netbohrium.com

For 1,3-dipolar cycloaddition reactions, DFT studies can model the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile, predicting the regioselectivity and explaining the diastereoselectivity of the reaction. nih.gov Such studies can also determine whether the reaction proceeds through a concerted or a stepwise mechanism.

In the context of furan ring transformations, computational models can shed light on the energetics of different ring-opening pathways, both oxidative and acid-catalyzed. rsc.orgresearchgate.net DFT calculations can help to understand the influence of substituents on the activation barriers for these processes. rsc.orgresearchgate.net

For electrophilic aromatic substitution, computational analysis can map the potential energy surface of the reaction, identifying the intermediates and transition states. This allows for a detailed understanding of the factors controlling the regioselectivity of the substitution on the furan ring, particularly in the presence of both activating (oxygen heteroatom) and deactivating (acyl group) substituents. bohrium.com Theoretical studies on the Vilsmeier-Haack reaction, for instance, can clarify the nature of the active electrophilic species and the mechanism of its attack on the furan ring. mdpi.com

Applications As a Versatile Building Block in Complex Chemical Synthesis

Synthesis of Diverse Heterocyclic Systems

The unique arrangement of functional groups in Methyl 4-(furan-2-yl)-4-oxobut-2-enoate makes it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of the furan (B31954) moiety, a ketone, and a Michael acceptor system enables chemists to construct a range of heterocyclic scaffolds through different cyclization strategies.

The inherent furan ring in this compound can be utilized to construct more complex furan-fused ring systems. These systems are prevalent in many biologically active natural products. nih.gov Synthetic strategies often involve intramolecular cyclization reactions. For instance, derivatives of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which are structurally related to the title compound, can undergo intramolecular cyclization to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.netchimicatechnoacta.ru

Gold-catalyzed asymmetric [8 + 4] cycloaddition reactions of related 1-(1-alkynyl)cyclopropyl ketones with tropones have been shown to produce highly functionalized cyclohepta[b]furo[3,4-d]oxepine derivatives, showcasing a modern approach to furan-fused systems. rsc.org Furthermore, base-promoted 5-exo-dig cyclization of related pent-4-yn-1-one moieties is an effective method for creating furan-fused pentacyclic triterpenoids. researchgate.net

A summary of representative reactions is presented below:

| Starting Material Type | Reaction Type | Product Class | Reference |

| 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Intramolecular Cyclization | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | researchgate.netchimicatechnoacta.ru |

| 1-(1-alkynyl)cyclopropyl ketones | Gold-catalyzed [8+4] Cycloaddition | Cyclohepta[b]furo[3,4-d]oxepines | rsc.org |

| Pent-4-yn-1-one moiety on a triterpenoid (B12794562) scaffold | Base-promoted 5-exo-dig Cyclization | Furan-fused pentacyclic triterpenoids | researchgate.net |

The diketone-like nature of this compound makes it a suitable precursor for the synthesis of pyrazoles and pyrimidines. The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical method for pyrazole (B372694) formation. Similarly, condensation with urea (B33335) or thiourea (B124793) derivatives can lead to pyrimidine (B1678525) scaffolds.

Research has shown that three-component reactions of structurally similar methyl 2,4-dioxobutanoates with aromatic aldehydes and propane-1,2-diamine can yield 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. These products can be further reacted with hydrazines to form complex fused systems like 5-(2-aminopropyl)-3,4-diphenylpyrrolo[3,4-c]pyrazol-6-one. researchgate.net This highlights the potential of using the title compound in similar multicomponent strategies to access pyrazole-containing heterocycles.

Thiophene (B33073) rings can be constructed from 1,4-dicarbonyl compounds through reactions with sulfurizing agents, such as Lawesson's reagent or phosphorus pentasulfide, in what is known as the Paal-Knorr thiophene synthesis. nih.govderpharmachemica.compharmaguideline.comorganic-chemistry.org Given that this compound possesses a 1,4-dicarbonyl-like functionality, it is a viable substrate for this transformation.

Another significant method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to form 2-aminothiophenes. derpharmachemica.compharmaguideline.comimpactfactor.org While not a direct application of the title compound, its derivatives could be modified to participate in such reactions.

More directly, the Michael acceptor properties of the enoate system can be exploited. The reaction of 4-aryl-4-oxo-2-(thiophen-2-ylamino)but-2-enoates, which are structurally analogous to the title compound, can be synthesized from substituted 3-(thiophen-2-ylamino)-3H-furan-2-ones. researchgate.net This demonstrates a pathway to incorporate a thiophene moiety into the butenoate backbone.

| Synthesis Method | Key Reagents | Resulting Thiophene Structure | Reference |

| Paal-Knorr Thiophene Synthesis | 1,4-dicarbonyl compound, Phosphorus pentasulfide | Substituted Thiophene | nih.govderpharmachemica.compharmaguideline.comorganic-chemistry.org |

| Gewald Aminothiophene Synthesis | Ketone/aldehyde, Active methylene nitrile, Sulfur, Base | 2-Aminothiophene | derpharmachemica.compharmaguideline.comimpactfactor.org |

| Ring-opening of furanone precursors | 3-(Thiophen-2-ylamino)-3H-furan-2-ones, Alcohols | 4-Aryl-4-oxo-2-(thiophen-2-ylamino)but-2-enoates | researchgate.net |

Spirocyclic compounds, which contain a central atom shared by two rings, are of increasing interest in medicinal chemistry. The reactivity of this compound lends itself to the formation of spiro-fused furan derivatives. A notable example is the catalyst-free, diastereoselective formal [4 + 1] cycloaddition reaction between enones and diazooxindoles to produce spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org This methodology is particularly relevant as it directly utilizes an enone fragment, a key feature of the title compound.

Furthermore, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones has been demonstrated from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles and aryl aldehydes. This reaction proceeds through intramolecular sequential Prins and Ritter reactions, forming a new quaternary carbon and two five-membered rings in a one-pot, three-component reaction. nih.govresearchgate.net

Contribution to the Total Synthesis of Complex Molecular Frameworks

The structural motifs accessible from this compound are found in numerous complex natural products. For instance, the bicyclo[3.3.1]nonane core, which can be constructed through strategic cyclizations of functionalized cyclohexanones, is a key feature of Garsubellin A, a polycyclic polyprenylated acylphloroglucinol with potential neuromodulatory activity. nih.gov The synthesis of such frameworks often relies on cascade reactions, such as double conjugate additions followed by aldol (B89426) cyclizations, where a building block with the reactivity profile of this compound could be instrumental. nih.gov

The utility of such building blocks is demonstrated in the enantioselective total synthesis of complex molecules where stereocontrol is paramount. The ability to fashion a cyclohexane (B81311) framework and subsequently build a bicyclic system is a powerful strategy in natural product synthesis. nih.gov

Role in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The diverse reactivity of this compound makes it an excellent candidate for participation in MCRs.

For example, the reaction of structurally similar methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and propane-1,2-diamine results in the formation of highly functionalized dihydropyrrol-2-ones. researchgate.net This demonstrates the potential for the title compound to act as the 1,3-dicarbonyl component in similar MCRs to generate complex, drug-like molecules in a single step. Additionally, MCRs have been developed for the synthesis of thiophene derivatives, further expanding the potential applications of this compound in combinatorial chemistry and drug discovery. nih.gov

Utility in the Preparation of Advanced Synthetic Intermediates for Complex Molecular Design

This compound serves as a highly versatile and valuable building block in organic synthesis, primarily due to its distinct and strategically positioned functional groups. The molecule's architecture, featuring a furan ring, a conjugated enone system, and an ester group, allows for a diverse range of chemical transformations. This multifunctionality enables chemists to use it as a starting point for constructing advanced synthetic intermediates, which are crucial precursors for complex molecular frameworks found in natural products and medicinally important compounds.

The compound's utility stems from two main reactive domains: the furan ring, which can act as a diene in cycloaddition reactions, and the α,β-unsaturated keto-ester system, which is an excellent Michael acceptor and a dienophile. The strategic placement of the furan-2-carbonyl group significantly influences the reactivity of the butenoate chain, making it a pivotal component for designing intricate molecular structures.

Cycloaddition Reactions for Polycyclic Scaffolds

The furan moiety of this compound is a key player in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. In this role, the furan ring acts as the four-π-electron component (the diene), reacting with a two-π-electron component (the dienophile) to form a characteristic 7-oxabicyclo[2.2.1]heptene adduct. These oxa-bridged intermediates are not typically the final target but are prized for their latent functionality, serving as precursors to highly substituted aromatic and hydroaromatic systems that are otherwise difficult to access.

The Diels-Alder reaction is a powerful, atom-economical method for forming six-membered rings with high stereocontrol. mdpi.com The initial adducts can undergo a variety of subsequent transformations, such as ring-opening, dehydration, or aromatization, to yield complex carbocyclic and heterocyclic frameworks. mdpi.comosti.gov For instance, the acid-catalyzed dehydration of the oxabicyclic adduct can lead to the formation of substituted phenolic compounds, a common motif in many natural products. The reaction of furan derivatives with dienophiles is a well-established green process for generating molecular complexity. mdpi.com

Table 1: Representative Diels-Alder Reactions with Furan Systems for Intermediate Synthesis

| Diene (Furan Derivative) | Dienophile | Catalyst/Conditions | Intermediate Type | Potential Final Product Class |

| Furan | Ethylene | Lewis Acid (e.g., Zn-BEA) | 7-Oxabicyclo[2.2.1]hept-2-ene | Aromatic compounds (e.g., p-xylene (B151628) via dehydration) osti.gov |

| 2-Methylfuran | Maleic Anhydride | Heat | Substituted 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Functionalized aromatics |

| Furan | Acrylonitrile | CH3ONa/DMSO | 7-Oxabicyclo[2.2.1]hept-2-ene-endo/exo-carbonitrile | Substituted anilines (after aromatization) mdpi.com |

| 2-(Furan-2-yl)quinazolin-4(3H)-one | Substituted Acrylates | Chiral Lewis Base | Polycyclic quinazolinones | Bioactive Heterocycles buchler-gmbh.com |

This table illustrates the types of transformations the furan moiety can undergo, providing a blueprint for its application in complex synthesis.

Elaboration of the Butenoate Chain for Heterocyclic Synthesis

Beyond the reactivity of the furan ring, the 4-oxo-2-enoate portion of the molecule is a powerful tool for building diverse heterocyclic structures. This system contains multiple electrophilic sites susceptible to attack by nucleophiles. The β-carbon of the conjugated system is a classic Michael acceptor, while the two carbonyl carbons (keto and ester) are targets for a wide range of nucleophilic additions and condensation reactions.

Researchers have extensively used analogous 4-aryl-4-oxobut-2-enoic acid derivatives to synthesize a variety of important heterocyclic intermediates. By reacting the dicarbonyl system with binucleophiles like hydrazines, hydroxylamine, or substituted anilines, a plethora of five- and six-membered rings can be readily prepared. For example, reaction with furan-2-carbohydrazide (B108491) can lead to the formation of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which can be further cyclized to N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net These reactions demonstrate the compound's capacity to serve as a scaffold for creating novel, highly functionalized heterocyclic systems.

Table 2: Heterocycle Synthesis from 4-Oxobut-2-enoic Acid Analogs

| Starting Material Core | Reagent | Resulting Heterocyclic Intermediate | Reference Reaction Type |

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid | Phenylhydrazine | 1,5-Diaryl-1H-pyrazole-3-carboxylic acid | Condensation/Cyclization |

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid | o-Phenylenediamine | 3-(2-Aroylvinyl)quinoxalin-2(1H)-one | Condensation/Cyclization researchgate.net |

| Substituted 3-imino-3H-furan-2-one | Hydrolysis | 4-Oxo-2-aminobut-2-enoic acid | Ring Opening researchgate.net |

| 3H-furan-2-one derivative | Methanol (B129727) | Methyl 2-hydrazono-4-oxobut-2-enoate | Decyclization/Ring Opening researchgate.net |

This table showcases the versatility of the butenoate backbone in constructing various heterocyclic intermediates, a strategy directly applicable to this compound.

The combination of these reactive pathways makes this compound an exemplary building block for diversity-oriented synthesis. mdpi.com A single starting material can be guided down multiple reaction pathways to generate a library of structurally distinct and complex intermediates, accelerating the discovery of new molecules with valuable properties.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of "Methyl 4-(furan-2-yl)-4-oxobut-2-enoate" in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the vinylic protons, and the methyl ester protons. The furan protons typically appear in the aromatic region, with characteristic coupling patterns. The vinylic protons on the but-2-enoate chain would present as doublets, with a large coupling constant (typically >15 Hz) confirming the (E)-configuration. The methyl protons of the ester group would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. Key resonances would include those for the carbonyl carbons of the ketone and ester groups (typically in the range of 165-190 ppm), the sp² carbons of the furan ring and the double bond, and the sp³ carbon of the methyl ester.

For a closely related analogue, (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid , predicted ¹H NMR signals include furan protons around δ 6.8–7.2 ppm and a vinylic proton at δ 6.4 ppm with a J-coupling of 15 Hz. vulcanchem.com Predicted ¹³C NMR signals for this analogue show the carboxyl and amide carbons at δ 175 and 170 ppm respectively, and the carbonyl carbon at δ 145 ppm. vulcanchem.com

Interactive Data Table: Predicted NMR Data for a Structural Analogue

| Technique | Key Predicted Signals for (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid |

| ¹H NMR | δ 6.8–7.2 (furan protons), δ 6.4 (C3–H, d, J=15 Hz), δ 2.9 (CH₂NH, m) vulcanchem.com |

| ¹³C NMR | δ 175 (COOH), δ 170 (CONH), δ 145 (C=O), δ 135 (C=C) vulcanchem.com |

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the furan ring and along the butenoate chain. For example, it would show correlations between the adjacent vinylic protons. youtube.comsdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. youtube.comsdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like the carbonyls and some furan carbons) and for piecing together the different fragments of the molecule. For instance, correlations would be expected between the methyl protons and the ester carbonyl carbon, and between the furan protons and the ketone carbonyl carbon. youtube.comsdsu.eduepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons. For the (E)-isomer of "this compound", a NOE would be expected between the furan proton at position 3 and the vinylic proton at C2. In contrast, for a (Z)-isomer, a NOE would be observed between the furan methylene (B1212753) protons and the β-vinylic proton in an analogue like (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of "this compound" by providing a highly accurate mass measurement. For the molecular formula C₉H₈O₄, the calculated exact mass would be determined and compared to the experimental value, typically within a few parts per million (ppm).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific HRMS data for the title compound is not published, the fragmentation of related furanones has been studied. sdsu.edu Common fragmentation pathways for such compounds involve cleavages of the furan ring and the butenoate chain. Expected fragmentation could include the loss of the methoxy (B1213986) group (•OCH₃) or the methyl ester group (•COOCH₃), and cleavage at the C-C bond between the ketone and the furan ring, leading to a furoyl cation.

For the analogue (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid , the predicted m/z for the [M+H]⁺ ion is 212.0662. vulcanchem.com

Interactive Data Table: Predicted HRMS Data for an Analogue

| Analogue | Ion | Predicted m/z |

| (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid | [M+H]⁺ | 212.0662 vulcanchem.com |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Vibrational (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and the α,β-unsaturated ester, typically in the region of 1650-1750 cm⁻¹. The C=C stretching of the double bond and the furan ring would also be observable, along with C-O stretching vibrations for the ester and furan ether linkage. For the related compound (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid , predicted IR bands include a C=O stretch at 1700 cm⁻¹ and a C=C conjugated stretch at 1650 cm⁻¹. vulcanchem.com

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The extended conjugation involving the furan ring, the carbonyl group, and the α,β-unsaturated ester is expected to result in strong UV absorption. The spectrum of furan itself shows absorption in the UV region. The extended chromophore in the title compound would likely lead to absorption at longer wavelengths.

Interactive Data Table: Predicted and Analogue Spectroscopic Data

| Technique | Functional Group/Transition | Expected/Predicted Wavenumber/Wavelength |

| IR | C=O (ketone, ester) | ~1650-1750 cm⁻¹ vulcanchem.com |

| IR | C=C (conjugated) | ~1650 cm⁻¹ vulcanchem.com |

| UV-Vis | π → π* | Expected in the UV region |

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives and Analogues

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While there are no published crystal structures for "this compound" itself, the crystal structures of several furan-containing derivatives have been reported.

For example, the crystal structure of (Z)-4-(furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one has been determined, revealing the spatial arrangement of the furan ring relative to other parts of the molecule. researchgate.net Another example is (E)-2-(furan-2-ylmethyl-idene)-2,3,4,9-tetra-hydro-1H-carbazol-1-one , where the furan ring's conformation and its role in intermolecular hydrogen bonding have been detailed. nih.gov The analysis of such analogues provides valuable insights into the likely solid-state packing and intermolecular forces that could be present in the crystalline form of "this compound". These studies often reveal planar conformations of the furan ring and its involvement in π-π stacking or hydrogen bonding interactions, which are crucial for understanding its material properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. These calculations, typically employing methods like Hartree-Fock (HF) or more advanced post-HF methods, can determine the optimized molecular geometry, total energy, and the energies of molecular orbitals. For molecules like Methyl 4-(furan-2-yl)-4-oxobut-2-enoate, these calculations reveal the distribution of electrons within the molecule and provide a basis for understanding its stability and reactivity.

While specific quantum chemical calculations for this compound are not extensively documented in publicly available literature, theoretical studies on the closely related compound, 4-(furan-2-yl)-2,4-dioxobutanoic acid, offer significant insights. For this analogous compound, calculations performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set have been reported. These calculations provide a robust theoretical framework for understanding the electronic properties that would be expected for this compound. The total energy, bond lengths, and bond angles derived from such calculations are crucial for characterizing the molecule's ground state.

Density Functional Theory (DFT) for Reactivity Prediction and Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules.

For 4-(furan-2-yl)-2,4-dioxobutanoic acid, a close structural analog of this compound, DFT calculations have been employed to predict its reactivity. The study utilized the B3LYP functional, a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. Such calculations can be used to determine various chemical reactivity descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index. These descriptors provide a quantitative measure of a molecule's resistance to deformation of its electron cloud, its ability to attract electrons, and its propensity to act as an electrophile.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP is calculated from the total electron density and represents the electrostatic potential on the surface of the molecule. Different colors on the MEP map indicate regions of varying electrostatic potential, with red typically representing electron-rich, nucleophilic sites and blue representing electron-poor, electrophilic sites.

For the related compound 4-(furan-2-yl)-2,4-dioxobutanoic acid, an MEP map was generated using DFT calculations. The map revealed that the most negative potential is located around the oxygen atoms of the carbonyl groups, indicating these as the primary sites for electrophilic attack. Conversely, the regions of positive potential are generally found around the hydrogen atoms.

Based on this, for this compound, the MEP map would be expected to show similar features. The oxygen atoms of the furan (B31954) ring, the carbonyl group, and the ester group would be highlighted as regions of high electron density (red), making them susceptible to attack by electrophiles. The hydrogen atoms and the carbon atoms of the enoate system would likely show a more positive potential (blue or green), indicating their electrophilic character and susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reaction Pathway Interpretation

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the outcomes of chemical reactions. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

In the DFT study of 4-(furan-2-yl)-2,4-dioxobutanoic acid, the HOMO and LUMO were calculated and their spatial distributions analyzed. The analysis showed that the HOMO is primarily localized on the furan ring, while the LUMO is distributed over the dicarbonyl fragment. This suggests that the furan ring acts as the primary electron donor (nucleophile), while the but-2-enoate moiety acts as the electron acceptor (electrophile).

For this compound, a similar distribution of frontier orbitals would be anticipated. The furan ring would constitute the HOMO, making it the likely site for electrophilic attack. The LUMO would be expected to be located on the α,β-unsaturated ketone system, making this region susceptible to nucleophilic attack, for instance, in a Michael addition reaction. The calculated energies of the HOMO and LUMO can be used to determine global reactivity descriptors, providing a more quantitative understanding of the molecule's reactivity.

Table 1: Calculated Quantum Chemical Properties for the Analogous Compound 4-(furan-2-yl)-2,4-dioxobutanoic acid

| Parameter | Value |

|---|---|

| HOMO Energy | -7.02 eV |

| LUMO Energy | -3.11 eV |

| HOMO-LUMO Gap (ΔE) | 3.91 eV |

| Ionization Potential (I) | 7.02 eV |

| Electron Affinity (A) | 3.11 eV |

| Global Hardness (η) | 1.95 |

| Chemical Potential (μ) | -5.06 eV |

| Global Electrophilicity (ω) | 6.56 eV |

Data sourced from DFT calculations on 4-(furan-2-yl)-2,4-dioxobutanoic acid.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule.

To date, specific molecular dynamics simulation studies focused solely on this compound are not available in the surveyed literature. However, such simulations would be highly valuable for understanding its dynamic behavior. A typical MD simulation would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and observing its trajectory over time.

This analysis would reveal the preferred conformations of the molecule in solution, the rotational barriers around its single bonds, and the nature of its interactions with solvent molecules. For example, MD simulations could elucidate the flexibility of the butenone chain and the orientation of the furan ring relative to the rest of the molecule. Furthermore, by simulating a system containing multiple molecules of this compound, one could study its aggregation behavior and the nature of the intermolecular forces at play.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformations

The development of highly efficient catalytic systems is paramount for the synthesis and subsequent transformation of furan (B31954) derivatives. Research is trending towards heterogeneous catalysts that offer advantages in separation, reusability, and process intensification.

A particularly promising route for forming the acyl furan moiety is the catalytic cross-ketonization of biomass-derived feedstocks like methyl 2-furoate with carboxylic acids or their esters. rsc.orgbohrium.com Studies on the gas-phase synthesis of 2-acetyl furan using a simple zirconium dioxide (ZrO₂) catalyst have demonstrated high selectivity and conversion, presenting a significant improvement over traditional stoichiometric Friedel-Crafts acylation. rsc.orgrsc.org This approach could be adapted for the synthesis of the core structure of Methyl 4-(furan-2-yl)-4-oxobut-2-enoate. The exploration of different metal oxides and mixed-metal oxide catalysts could further optimize yield and selectivity. rsc.org

For transformations, catalysts can be designed to target specific sites on the molecule. For instance, Lewis acidic metal-organic frameworks (MOFs) could be employed to activate the enoate system for conjugate additions, while encapsulated metal nanoparticles could facilitate selective hydrogenations of either the carbon-carbon double bond or the ketone.

| Catalytic System | Key Features | Potential Application for this compound |

| Zirconium Dioxide (ZrO₂) / Cerium Dioxide (CeO₂) rsc.org | Heterogeneous, robust, reusable, promotes cross-ketonization. | Synthesis of the 2-furoyl group from methyl 2-furoate. |

| Metal-Doped Carbides (e.g., Ni-Mo Carbide) | High activity and selectivity for furan hydrogenation. | Selective reduction of the furan ring or other functional groups. |

| Pd@PHZSM-5 researchgate.net | Bifunctional catalyst with metal and acid sites, enhances synergy. | One-pot conversion and functionalization. |

| Metal-Organic Frameworks (MOFs) | Tunable porosity and active sites, high surface area. | Catalysis of cycloadditions or conjugate additions. |

Investigation of Unconventional Reactivity Modes and Novel Reaction Discoveries

The rich electronic features of this compound open the door to exploring reactivity beyond standard transformations. The furan ring, while aromatic, can participate as a diene in cycloaddition reactions, a property that remains a fertile ground for discovery. numberanalytics.comnih.gov

The intramolecular Diels-Alder reaction of furan (IMDAF) is a powerful method for constructing complex, fused-ring systems. thieme-connect.de In the case of this compound, the molecule itself contains both a diene (furan) and a dienophile (the α,β-unsaturated ester), setting the stage for potential intramolecular cyclization under thermal or catalytic conditions to form highly complex polycyclic structures. The reactivity and selectivity of such reactions can be predictably modulated by substituents. nih.govrsc.org

Furthermore, the reaction of similar methyl 2,4-dioxobutanoates with reagents like tetracyanoethylene (B109619) has been shown to yield complex dihydropyrrole derivatives, indicating a propensity for cascade reactions. researchgate.net Investigating the reaction of this compound with various electron-deficient partners could lead to the discovery of novel heterocyclic scaffolds. researchgate.net

| Unconventional Reaction | Reactive Site(s) | Potential Product Class |

| Intramolecular Diels-Alder thieme-connect.de | Furan ring (diene) and C=C of the butenoate (dienophile). | Fused epoxy-isoindolone-type structures. |

| [8+2] Cycloaddition pku.edu.cn | The entire conjugated system. | Bicyclic medium-ring systems. |

| Cascade Heterocylization researchgate.net | Ketone and enoate functionalities. | Substituted pyrroles, pyrans, or other heterocycles. |

| Photoredox Catalysis | α,β-unsaturated system. | Radical addition products, cyclobutanes via [2+2] cycloaddition. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Shifting the synthesis of this compound and its derivatives from traditional batch processing to continuous flow manufacturing represents a significant leap forward. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhances safety, and facilitates seamless scalability. nih.gov The gas-phase synthesis of 2-acetyl furan over a ZrO₂ catalyst is a prime example of a flow process that could be adapted for the production of this compound's precursors. rsc.orgbohrium.com

Automated synthesis platforms, which integrate robotics with flow reactors or automated batch systems, can further accelerate research and development. nih.govresearchgate.net Such platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, drastically reducing the time required for optimization. researchgate.net For a molecule like this compound, an automated system could rapidly explore a wide range of transformations, such as derivatization of the furan ring or various additions to the butenoate chain. Solid-phase organic synthesis (SPOS), where the molecule is anchored to a resin, is particularly amenable to automation and could be used to build a library of derivatives. peptide.comformulationbio.comresearchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor, non-uniform, difficult to scale. | Excellent, high surface-area-to-volume ratio. |

| Safety | Large volumes of reagents, risk of thermal runaway. | Small reactor volumes, improved intrinsic safety. |

| Scalability | Problematic, requires re-optimization ("scale-up issues"). | Straightforward, achieved by running the process for longer ("scale-out"). |

| Process Control | Limited, slow response to changes. | Precise control over residence time, temperature, and pressure. |

Computational Design and Prediction of New Reactions and Synthetic Applications

Computational chemistry is an increasingly indispensable tool for predicting reactivity and guiding experimental design. Methods like Density Functional Theory (DFT) can provide deep insights into the reaction mechanisms involving furan-containing compounds. pku.edu.cn For this compound, computational studies can be employed to:

Predict Reaction Pathways: Elucidate the mechanisms of potential reactions, such as Diels-Alder cycloadditions, by calculating the activation energies of competing pathways (e.g., concerted vs. stepwise). rsc.orgpku.edu.cn

Understand Catalyst-Substrate Interactions: Model how proposed catalysts bind to the substrate, providing insight into the origins of selectivity. Quantum mechanics (QM) calculations have been used to understand the role of water in the catalytic ring-opening of furans, a level of detail that is difficult to obtain experimentally. acs.orgacs.org

Screen Virtual Libraries: Computationally screen potential reactants or catalysts to prioritize experiments, saving significant time and resources.

Rationalize Observed Selectivity: Explain unexpected reaction outcomes, such as the preference for exo products in certain intramolecular Diels-Alder reactions, by analyzing the transition state geometries. youtube.com

| Computational Method | Application Area | Research Question Addressed |

| Density Functional Theory (DFT) rsc.orgpku.edu.cn | Reaction Mechanism Elucidation | What is the lowest energy pathway for a given transformation? |

| Quantum Mechanics (QM) acs.orgacs.org | Catalyst and Solvent Effects | How does the microenvironment influence catalytic activity and selectivity? |

| Molecular Dynamics (MD) | Conformational Analysis | What are the preferred shapes of the molecule and its transition states? |

| Virtual Screening | Catalyst/Reagent Discovery | Which catalyst from a large database is most likely to be effective? |

Contribution to Sustainable Chemical Manufacturing and Enhanced Atom Economy

The principles of green chemistry are central to modern chemical process development, with a focus on minimizing waste and environmental impact. cdn-website.com Key metrics for evaluating the "greenness" of a process are Atom Economy and the Environmental Factor (E-Factor). acs.orgwikipedia.org

Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org

E-Factor measures the total mass of waste generated per unit mass of product. libretexts.org A lower E-Factor signifies a more sustainable process.

The synthesis of this compound via traditional routes, such as a Friedel-Crafts acylation, often involves stoichiometric amounts of Lewis acid catalysts and generates significant inorganic waste, leading to poor atom economy and a high E-Factor.

| Synthetic Approach | Description | Atom Economy | E-Factor libretexts.org | Sustainability Impact |

| Traditional (e.g., Friedel-Crafts) | Uses stoichiometric Lewis acids (e.g., AlCl₃) and chlorinated solvents. | Low | High (typically >10) | Generates significant inorganic and organic waste. |

| Emerging Catalytic (e.g., Cross-Ketonization) rsc.org | Employs a recyclable solid acid catalyst (e.g., ZrO₂) in a flow system. | High | Low (approaching 1-5) | Minimizes waste, allows for catalyst recycling, reduces solvent use. |

Table of Mentioned Compounds

| Compound Name | Role/Context in Article |

| This compound | The subject compound of the article. |

| Methyl 2-furoate | A potential bio-based starting material for synthesis. rsc.org |

| 2-Acetyl furan | A related acyl furan synthesized via catalytic cross-ketonization. rsc.orgrsc.org |

| **Zirconium dioxide (ZrO₂) ** | A heterogeneous catalyst for ketonization reactions. rsc.orgrsc.org |

| Tetracyanoethylene | A reactant for forming complex heterocycles with dioxobutanoates. researchgate.net |

| Maleic anhydride | A dienophile used in computational studies of Diels-Alder reactions with furan. nih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(furan-2-yl)-4-oxobut-2-enoate?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between furfural derivatives and methyl acetoacetate. Key steps include acid/base catalysis, temperature control (~80–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress with TLC (Rf ~0.3–0.4) and verifying purity via NMR (e.g., δ 6.8–7.2 ppm for furan protons) are critical .

- Data Validation : Compare experimental IR spectra (C=O stretch ~1720 cm⁻¹, conjugated ester) with computational predictions (DFT/B3LYP/6-31G*).

Q. How to characterize the structural integrity of this compound?

- Techniques : Use / NMR to confirm α,β-unsaturation (δ 6.3–6.5 ppm for enoate protons) and furan substitution patterns. High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (expected m/z 196.0735 for CHO).

- Contradiction Handling : If NMR signals deviate (e.g., unexpected splitting), check for Z/E isomerism via NOESY or computational geometry optimization .

Advanced Research Questions

Q. How to resolve contradictions in reactivity studies of this compound in Diels-Alder reactions?

- Experimental Design : Compare reactivity with dienes (e.g., cyclopentadiene vs. anthracene) under thermal (Δ) vs. Lewis acid-catalyzed conditions (e.g., BF·EtO). Use NMR to quantify endo/exo selectivity and HPLC to isolate regioisomers.

- Data Interpretation : Conflicting yields may arise from steric hindrance from the furan oxygen; computational modeling (e.g., Frontier Molecular Orbital analysis) can clarify electronic effects .

Q. What strategies optimize enantioselective synthesis of derivatives from this compound?

- Methodology : Screen chiral catalysts (e.g., Jacobsen’s thiourea, Sharpless ligands) in asymmetric Michael additions. Use chiral stationary phase HPLC to determine enantiomeric excess (ee >90%).

- Advanced Analysis : Pair X-ray crystallography with circular dichroism (CD) to correlate absolute configuration with activity in biological assays (e.g., enzyme inhibition) .

Data Analysis and Reproducibility

Q. How to address inconsistent spectroscopic data in batch syntheses?

- Troubleshooting : Trace impurities (e.g., residual solvents) may distort NMR signals. Implement rigorous drying (MgSO) and degassing. Use -DOSY to detect aggregates or byproducts.

- Reproducibility : Document solvent batch sources (e.g., anhydrous THF purity) and humidity control, as moisture can hydrolyze the ester group .

Q. What computational tools predict the stability of this compound under varying pH conditions?

- Approach : Perform molecular dynamics (MD) simulations (AMBER force field) to model hydrolysis kinetics at pH 2–12. Validate with experimental HPLC degradation profiles (retention time shifts).

- Advanced Validation : Compare DFT-calculated activation energies with Arrhenius plots from kinetic studies .

Application-Oriented Research

Q. How to design a structure-activity relationship (SAR) study for furan-based analogs?

- Methodology : Synthesize analogs with substitutions on the furan ring (e.g., 5-nitro, 5-methyl). Test bioactivity (e.g., antimicrobial MIC assays) and correlate with Hammett σ values or electrostatic potential maps.

- Data Integration : Use multivariate regression to identify key descriptors (e.g., logP, dipole moment) influencing activity .

Q. What in silico methods evaluate the compound’s potential as a photoactive material?

- Techniques : Calculate UV-Vis spectra (TD-DFT/CAM-B3LYP) to predict λ. Experimental validation via UV-Vis spectroscopy in dichloromethane (ε >10 L·mol⁻¹·cm⁻¹) confirms π→π* transitions.

- Advanced Design : Pair with transient absorption spectroscopy to study excited-state lifetimes for OLED/catalysis applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.